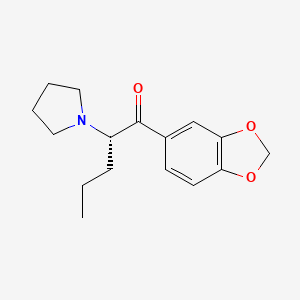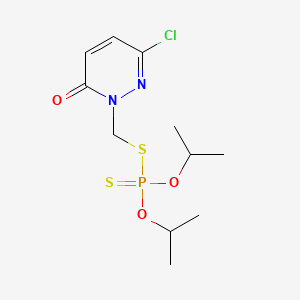
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone is a complex organophosphorus compound. This compound is known for its unique chemical structure, which combines elements of phosphorodithioic acid and pyridazinone. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone typically involves the following steps:
Preparation of Phosphorodithioic Acid, O,O-diisopropyl Ester: This is achieved by reacting phosphorus pentasulfide with isopropyl alcohol under controlled conditions.
Synthesis of 6-Chloro-2-(mercaptomethyl)-3(2H)-pyridazinone: This compound is synthesized by chlorinating 2-(mercaptomethyl)-3(2H)-pyridazinone.
Esterification Reaction: The final step involves the esterification of phosphorodithioic acid, O,O-diisopropyl ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reactors: for the esterification process.
Continuous monitoring: of reaction parameters such as temperature, pressure, and pH.
Purification steps: to remove any impurities and by-products.
化学反应分析
Types of Reactions
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation reactions.
Thiols: Formed during reduction reactions.
Substituted Pyridazinones: Formed during nucleophilic substitution reactions.
科学研究应用
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to various biological effects.
Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components.
相似化合物的比较
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:
Phosphorodithioic Acid Esters: These compounds share similar ester functional groups but differ in their substituents.
Pyridazinone Derivatives: These compounds have similar pyridazinone cores but differ in their side chains and functional groups.
Uniqueness
Combination of Functional Groups: The unique combination of phosphorodithioic acid and pyridazinone moieties sets this compound apart from others.
Reactivity and Stability: Its specific reactivity and stability make it valuable for various applications.
List of Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- 6-Chloro-3(2H)-pyridazinone
- 2-(Mercaptomethyl)-3(2H)-pyridazinone
属性
CAS 编号 |
51356-17-3 |
|---|---|
分子式 |
C11H18ClN2O3PS2 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
6-chloro-2-[di(propan-2-yloxy)phosphinothioylsulfanylmethyl]pyridazin-3-one |
InChI |
InChI=1S/C11H18ClN2O3PS2/c1-8(2)16-18(19,17-9(3)4)20-7-14-11(15)6-5-10(12)13-14/h5-6,8-9H,7H2,1-4H3 |
InChI 键 |
LRGQAAOEEHNMKX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OP(=S)(OC(C)C)SCN1C(=O)C=CC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




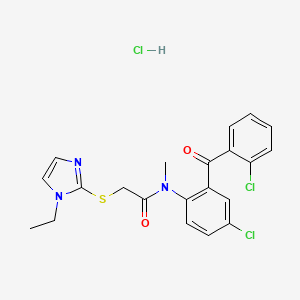
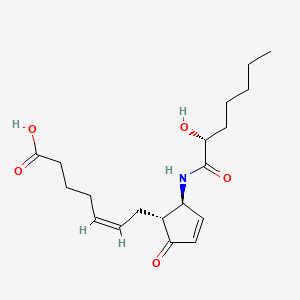



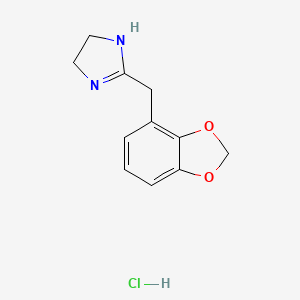



![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
